3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile

Description

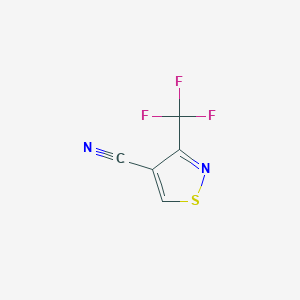

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF3N2S/c6-5(7,8)4-3(1-9)2-11-10-4/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDYXPNTNDUCEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Trifluoromethyl 1,2 Thiazole 4 Carbonitrile

Reactivity of the Thiazole (B1198619) Heterocycle

The 1,2-thiazole ring is an aromatic heterocycle. In an unsubstituted state, the thiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system in a manner similar to pyridine. pharmaguideline.comorientjchem.org Calculated electron densities show that the C5 position is the most electron-rich and thus the primary site for any potential electrophilic attack, while the C2 position is the most electron-deficient. pharmaguideline.comwikipedia.org The proton at the C2 position is known to be the most acidic, allowing for deprotonation by strong bases to form an organolithium or Grignard reagent, which can then react with electrophiles. pharmaguideline.comwikipedia.org

In 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile, the situation is significantly altered. The powerful inductive electron-withdrawing effects of the trifluoromethyl group at C3 and the nitrile group at C4 drastically reduce the electron density of the entire heterocyclic ring. This synergistic deactivation makes electrophilic aromatic substitution exceedingly difficult and unlikely to occur under standard conditions.

Conversely, this pronounced electron deficiency renders the thiazole ring susceptible to nucleophilic attack. While specific examples for this molecule are not prevalent in the literature, analogous electron-poor heterocyclic systems are known to undergo nucleophilic aromatic substitution (SNAr) reactions, where a potent nucleophile displaces a suitable leaving group from the ring. researchgate.net Given the lack of a typical leaving group on the ring of this compound, such reactions would likely require harsh conditions or activation.

Transformations at the Carbonitrile Functionality

The carbonitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, primarily involving nucleophilic addition to the electrophilic carbon atom.

The nitrile group is readily attacked by strong nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). This reaction pathway typically leads to the formation of ketones after acidic workup and hydrolysis of the intermediate imine. This represents a key method for carbon-carbon bond formation at the C4 position of the thiazole ring. While specific studies on this compound are limited, this reactivity is a fundamental and expected transformation for the nitrile group.

| Nucleophile | Reagent Example | Intermediate | Final Product (after Hydrolysis) |

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | Iminomagnesium bromide | 4-Benzoyl-3-(trifluoromethyl)-1,2-thiazole |

| Organolithium | n-Butyllithium (n-BuLi) | Lithium imine salt | 4-Pentanoyl-3-(trifluoromethyl)-1,2-thiazole |

| Hydride | Lithium aluminum hydride (LiAlH₄) | Amine | (3-(Trifluoromethyl)-1,2-thiazol-4-yl)methanamine |

The nitrile functionality can be readily converted into other important functional groups, namely amides, carboxylic acids, and primary amines, through hydrolysis and reduction reactions.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields the corresponding carboxamide, 3-(trifluoromethyl)-1,2-thiazole-4-carboxamide. Complete hydrolysis under more forcing conditions will produce the carboxylic acid, 3-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine, (3-(trifluoromethyl)-1,2-thiazol-4-yl)methanamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure.

These derivatizations provide synthetic routes to a range of analogs with different chemical properties and potential applications.

| Transformation | Reagents and Conditions | Product |

| Partial Hydrolysis | H₂SO₄ (conc.), heat or H₂O₂, NaOH | 3-(Trifluoromethyl)-1,2-thiazole-4-carboxamide |

| Complete Hydrolysis | H₂SO₄/H₂O, reflux or NaOH/H₂O, reflux | 3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid |

| Reduction | 1. LiAlH₄ in THF; 2. H₂O | (3-(Trifluoromethyl)-1,2-thiazol-4-yl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Nickel or PtO₂, high pressure | (3-(Trifluoromethyl)-1,2-thiazol-4-yl)methanamine |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a unique substituent that significantly impacts the electronic properties of the molecule and possesses remarkable stability.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its strong electronegativity is primarily exerted through the inductive effect (-I effect), as the fluorine atoms pull electron density away from the rest of the molecule through the sigma bonds. nih.govwikipedia.org

This potent inductive withdrawal has several key consequences for the reactivity of the this compound molecule:

Ring Deactivation: It strongly deactivates the thiazole ring towards electrophilic attack, reinforcing the deactivating effect of the ring nitrogen and the nitrile group.

Increased Acidity: It increases the acidity of any C-H protons on the thiazole ring, making them more susceptible to deprotonation by a strong base.

Basicity Reduction: The electron-withdrawing nature of the CF₃ group significantly reduces the basicity of the lone pair of electrons on the thiazole nitrogen atom. wikipedia.org

Electrophilicity Enhancement: The CF₃ group enhances the electrophilic character of adjacent carbon atoms, in this case, the C3 and C4 positions of the thiazole ring, making the ring more susceptible to nucleophilic attack. nih.gov

A defining characteristic of the trifluoromethyl group is its exceptional chemical and thermal stability. nih.gov The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to chemical degradation under most reaction conditions. nih.gov It is generally considered to be a robust and inert functional group. reddit.com

Transformations involving the cleavage of a C-F bond in a trifluoromethyl group are challenging and typically require harsh conditions or specialized reagents, such as radical initiators or specific transition metal catalysts. ccspublishing.org.cnrsc.org For the vast majority of synthetic transformations that would be performed on the thiazole ring or the nitrile group of this compound, the trifluoromethyl group would be expected to remain intact. While some aromatic trifluoromethyl compounds can react with nucleophiles under specific, anionically activating conditions, this is not a general reaction pathway. acs.org Therefore, the CF₃ group serves primarily as a stable, strongly electron-withdrawing substituent that modulates the reactivity of the rest of the molecule.

Compound Names Table

| Structure Name |

| This compound |

| 4-Benzoyl-3-(trifluoromethyl)-1,2-thiazole |

| 4-Pentanoyl-3-(trifluoromethyl)-1,2-thiazole |

| (3-(Trifluoromethyl)-1,2-thiazol-4-yl)methanamine |

| 3-(Trifluoromethyl)-1,2-thiazole-4-carboxamide |

| 3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid |

| Phenylmagnesium bromide |

| n-Butyllithium |

| Lithium aluminum hydride |

| Pyridine |

Electrophilic Aromatic Substitution Patterns on the Thiazole Ring

The thiazole ring itself is an electron-rich heterocyclic system, generally susceptible to electrophilic attack. The calculated pi-electron density of unsubstituted thiazole indicates that the C5 position is the primary site for electrophilic substitution. wikipedia.org However, the presence of the strongly deactivating trifluoromethyl and cyano groups in this compound drastically alters this inherent reactivity. Both the -CF3 and -CN groups are potent electron-withdrawing groups through both inductive and resonance effects, which significantly reduces the nucleophilicity of the thiazole ring.

This deactivation makes electrophilic aromatic substitution reactions on this compound exceptionally challenging. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to be very sluggish or not occur at all under typical conditions. The severe electron deficiency of the ring system makes it a very poor nucleophile, unable to react with most electrophiles.

Should a reaction be forced under extremely harsh conditions, the directing effects of the substituents would come into play. The trifluoromethyl group at C3 and the cyano group at C4 would both direct an incoming electrophile to the C5 position. This is because the C5 position is the least deactivated position in the ring. The deactivating effects of the substituents are primarily felt at the positions ortho and para to them. In this case, the C2 and C4 positions are strongly deactivated by the C3-CF3 group, and the C3 and C5 positions are deactivated by the C4-CN group. The cumulative effect results in the C5 position being the most likely (or least unlikely) site for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product | Predicted Reactivity |

| Nitration | HNO3/H2SO4 | 5-Nitro-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile | Very Low / No Reaction |

| Bromination | Br2, FeBr3 | 5-Bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile | Very Low / No Reaction |

| Chlorination | Cl2, AlCl3 | 5-Chloro-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile | Very Low / No Reaction |

| Sulfonation | Fuming H2SO4 | This compound-5-sulfonic acid | Very Low / No Reaction |

It is important to note that due to the extreme deactivation of the ring, nucleophilic aromatic substitution, particularly at the C5 position if a suitable leaving group were present, would be a more plausible reaction pathway for this molecule.

Radical Reactions and Photochemical Transformations

Given the difficulty of electrophilic substitution, radical and photochemical reactions may offer alternative pathways for the functionalization of this compound.

Radical Reactions:

The thiazole ring can participate in radical reactions. For instance, radical trifluoromethylation of aromatic and heteroaromatic compounds is a well-established method for introducing a trifluoromethyl group. researchgate.netnih.gov While the target molecule already possesses a trifluoromethyl group, other radical additions to the C5 position could be envisioned. The electron-deficient nature of the ring in this compound would make it susceptible to attack by nucleophilic radicals.

For example, a radical reaction initiated by a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a suitable radical source could potentially lead to substitution at the C5 position. The regioselectivity would be governed by the stability of the resulting radical intermediate. Attack at C5 would likely be favored.

Photochemical Transformations:

The photochemistry of thiazoles has been studied, with isomerization being a common reaction pathway. rsc.org Upon irradiation with UV light, thiazoles can undergo complex rearrangements to form isothiazoles or other isomers through various proposed mechanisms, including the involvement of conical intersections. rsc.org

For this compound, photochemical excitation could lead to a variety of transformations. The presence of the cyano group might introduce additional photochemical reactivity. For instance, photochemical cycloaddition reactions have been observed for compounds containing cyano groups, such as cyanoacetylene. nih.gov It is conceivable that under specific photochemical conditions, the C4-C5 double bond of the thiazole ring could participate in cycloaddition reactions.

Furthermore, the trifluoromethyl group can influence the photochemical behavior of the molecule. The strong C-F bonds are generally stable, but the electron-withdrawing nature of the CF3 group can affect the energy levels of the excited states and potentially open up different reaction channels.

Detailed experimental studies would be required to fully elucidate the specific radical and photochemical reaction pathways of this compound. However, based on the known reactivity of related systems, these pathways offer more promising avenues for the chemical modification of this highly electron-deficient thiazole derivative compared to traditional electrophilic aromatic substitution.

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile Analogues

Modification of the core this compound structure is pursued to modulate its physicochemical and biological properties. The inherent electronic nature of the substituted thiazole (B1198619) ring governs the feasibility and regioselectivity of these modifications.

The introduction of halogen atoms, particularly at the C5 position of the thiazole ring, is a common strategy in medicinal chemistry to alter potency, lipophilicity, and metabolic stability. For a standard thiazole ring, the C5 position is typically the primary site for electrophilic aromatic substitution due to its higher pi-electron density compared to other carbon atoms. wikipedia.org However, the this compound ring is heavily deactivated by the potent electron-withdrawing effects of both the trifluoromethyl group at C3 and the carbonitrile group at C4. This deactivation makes classical electrophilic halogenation reactions (e.g., using Br₂ or Cl₂) challenging under standard conditions.

Alternative strategies would likely be required to achieve halogenation. One potential, though not explicitly documented for this specific molecule, route could involve a sequence starting with the introduction of an activating group, such as an amino group, at the C5 position. Subsequent diazotization followed by a Sandmeyer-type reaction could then be employed to introduce a halogen atom. This multi-step approach circumvents the challenge of direct electrophilic attack on the electron-poor ring.

Table 1: General Reactivity of Thiazole Ring Positions

| Ring Position | Typical Reactivity | Influence of CF₃ and CN Groups |

|---|---|---|

| C2 | Susceptible to deprotonation by strong bases, forming a nucleophilic center. wikipedia.orgpharmaguideline.com | Effect is likely retained; may become the most viable site for initial modification. |

| C4 | Subject to electrophilic attack (less favored than C5). | Heavily deactivated; electrophilic attack is highly unlikely. |

This table is generated based on established principles of thiazole chemistry.

Given the electronic deactivation of the C5 position towards electrophiles, modifications at other ring positions become more relevant. The C2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases, such as organolithium reagents. wikipedia.org This generates a nucleophilic carbanion at C2, which can then react with various electrophiles to introduce a wide range of substituents. This approach represents the most plausible strategy for the selective functionalization of the this compound core.

Nucleophilic aromatic substitution (SₙAr) could also be a viable pathway if a suitable leaving group, such as a halogen, were present on the ring. mdpi.com For instance, if a 2-halo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile derivative were synthesized, the C2 position would be highly activated towards attack by strong nucleophiles.

Generation of Fused Heterocyclic Systems Incorporating the Thiazole Core

Fusing the thiazole ring with other heterocyclic systems is a powerful method for creating novel molecular frameworks with diverse biological activities. The imidazo[2,1-b]thiazole (B1210989) system is a prominent example of such a fused architecture.

The synthesis of imidazo[2,1-b]thiazoles is a well-established area of heterocyclic chemistry. mdpi.com The most common and versatile method is a variation of the Hantzsch thiazole synthesis, which involves the condensation reaction between a 2-aminothiazole (B372263) derivative and an α-haloketone. researchgate.netnih.gov This reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by intramolecular cyclization and dehydration to form the fused bicyclic system. mdpi.comnih.gov

To incorporate the this compound scaffold into an imidazo[2,1-b]thiazole system, a hypothetical precursor such as 2-amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile would be required. Reaction of this precursor with various α-haloketones would lead to a library of novel imidazo[2,1-b]thiazole derivatives with the trifluoromethyl and nitrile groups at the C7 and C8 positions, respectively.

Table 2: Examples of Imidazo[2,1-b]thiazole Synthesis

| 2-Aminothiazole Reactant | α-Haloketone Reactant | Resulting Imidazo[2,1-b]thiazole Core |

|---|---|---|

| Ethyl-2-aminothiazole-4-carboxylate | Phenacyl bromides | 5-Aryl-2-(ethoxycarbonyl)imidazo[2,1-b]thiazole nih.gov |

| 2-Aminothiazole | 3-Formylchromone (multicomponent reaction with isocyanide) | 3-(Imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one derivatives mdpi.com |

This table provides examples from the literature illustrating the general synthetic strategy for imidazo[2,1-b]thiazoles.

Development of Complex Molecular Architectures from this compound Building Blocks

The incorporation of trifluoromethyl groups into heterocyclic compounds is a widely used strategy in modern drug discovery and materials science. researchgate.netresearchgate.netmdpi.com The CF₃ group can enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity. nih.govscilit.com Consequently, trifluoromethylated heterocycles like this compound are considered valuable synthetic building blocks for the construction of more complex and functionally optimized molecules. rsc.orgdntb.gov.uarsc.org

The utility of this thiazole derivative as a building block stems from the reactivity of its functional groups. The nitrile group is particularly versatile and can be chemically transformed into other functionalities. For example:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, which can then be used in amide coupling reactions.

Reduction: Reduction of the nitrile group can afford a primary amine, providing a key handle for further derivatization.

Cycloaddition: The nitrile can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles.

These transformations allow for the elaboration of the thiazole core into larger, more complex molecular architectures, making it a strategic component in the synthesis of novel pharmaceutical agents and functional materials.

Table 3: Examples of Trifluoromethylated Heterocycles as Synthetic Building Blocks

| Building Block | Application/Transformation | Reference |

|---|---|---|

| Trifluoromethylnitrones | Precursors for [3+2] cycloadditions to synthesize trifluoromethylated isoxazolidines, β-lactams, etc. | rsc.org |

| Trifluoroacetimidoyl chlorides | Used in cascade annulation reactions to construct a variety of trifluoromethyl-substituted heterocycles. | rsc.org |

This table showcases the role of various trifluoromethylated compounds as versatile building blocks in organic synthesis.

Computational and Theoretical Investigations of 3 Trifluoromethyl 1,2 Thiazole 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. A typical DFT study on 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile would involve geometry optimization to find the most stable arrangement of atoms, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. Different combinations of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) would be employed to calculate various properties. However, no published studies have reported these calculations for the title compound.

Ab Initio Methods

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While these methods could be applied to this compound to obtain highly accurate energies and molecular properties, no such studies have been found in the scientific literature.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. Without specific calculations for this compound, the precise energy values and spatial distribution of these orbitals remain undetermined.

Charge Distribution and Electron Withdrawing Effects of Substituents

The distribution of electron density within this compound would be significantly influenced by the strong electron-withdrawing nature of both the trifluoromethyl (-CF3) and cyano (-CN) groups. A charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. This would reveal the electrophilic and nucleophilic sites within the molecule. The synergistic electron-withdrawing effect of the -CF3 and -CN substituents is expected to significantly impact the electron density of the thiazole (B1198619) ring, but specific calculated charge values are not available.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of compounds. Theoretical predictions for the NMR (¹H, ¹³C, ¹⁹F), IR, and UV-Vis spectra of this compound would be invaluable for experimental chemists. However, no published computational studies have reported these predicted spectra.

Vibrational Spectra Simulations (IR, Raman)

No specific simulated Infrared (IR) or Raman spectroscopy data for this compound has been found in published research. Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, would provide predicted frequencies and intensities for the vibrational modes of the molecule. This analysis helps in assigning experimental spectral peaks to specific molecular motions, such as the stretching of the C≡N (nitrile) and C-F (trifluoromethyl) bonds, as well as vibrations of the thiazole ring.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

There are no available published studies detailing the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Such studies commonly employ methods like the Gauge-Independent Atomic Orbital (GIAO) to calculate the expected ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are valuable for confirming the molecular structure by comparing the calculated chemical shifts with experimental data.

Molecular Geometry and Conformation Analysis

Specific computational studies on the molecular geometry and conformational analysis of this compound are not available in the literature. A theoretical investigation would typically involve geometry optimization using quantum chemical methods to determine the most stable three-dimensional structure. The results would include key parameters such as bond lengths, bond angles, and dihedral angles, providing insight into the planarity and conformation of the thiazole ring and its substituents.

Reaction Mechanism Studies through Computational Approaches

No computational studies elucidating the reaction mechanisms involving this compound have been identified. Computational approaches are often used to map the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows for a deeper understanding of reaction pathways, kinetics, and the selectivity of synthetic routes leading to or involving the compound. nih.gov

Molecular Docking Studies to Predict Binding Affinities and Interaction Modes

There is no published research available that details molecular docking studies performed with this compound. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. These studies are crucial in drug discovery for predicting binding affinities and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. nih.govmdpi.com

Structure-Activity Relationship (SAR) Methodologies in a Theoretical Context

Theoretical Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies specifically for this compound have not been reported in the scientific literature. Theoretical SAR studies correlate variations in the chemical structure of a series of compounds with their biological activity. ijper.orgijpsdronline.com Such an analysis for this compound would explore how modifications to the thiazole ring, the trifluoromethyl group, or the carbonitrile group could impact its potential biological effects, guiding the design of more potent analogs.

Applications and Emerging Research Frontiers for 3 Trifluoromethyl 1,2 Thiazole 4 Carbonitrile

Role as a Key Intermediate in Organic Synthesis

The unique combination of functional groups in 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile makes it a promising key intermediate for the synthesis of more complex molecules. The thiazole (B1198619) ring is a common structural motif in many biologically active compounds, and the trifluoromethyl group can significantly enhance the physicochemical properties of a molecule, such as metabolic stability and lipophilicity.

Precursor for Advanced Synthetic Reagents

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and tetrazoles. This chemical reactivity allows for its use as a precursor in the development of advanced synthetic reagents. For instance, reduction of the nitrile can yield a primary amine, which can then be used in the construction of larger, more complex molecular architectures.

Building Block for Complex Molecules and Combinatorial Libraries

As a functionalized heterocyclic compound, this compound serves as an excellent building block for the synthesis of complex molecules. Its rigid thiazole core can act as a scaffold to which various substituents can be attached, allowing for the creation of diverse chemical libraries for high-throughput screening in drug discovery and materials science. The trifluoromethyl group, in particular, is a desirable feature in combinatorial libraries due to its ability to improve the pharmacological profile of lead compounds. Thiazole derivatives, in general, are recognized as important building blocks in medicinal chemistry. nbinno.comnih.gov

Scaffold for Medicinal Chemistry Research

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. The introduction of a trifluoromethyl group can further enhance the therapeutic potential of thiazole-containing molecules.

Design of Novel Heterocyclic Scaffolds with Trifluoromethyl Moieties

The structure of this compound provides a template for the design of novel heterocyclic scaffolds. The trifluoromethyl group is known to improve metabolic stability and binding affinity of drug candidates. nbinno.com By modifying the nitrile group and substituting other positions on the thiazole ring, medicinal chemists can generate a library of novel compounds for biological evaluation against various therapeutic targets. The development of new synthetic methods for creating trifluoromethylated heterocycles is an active area of research. researchgate.net

Exploration of Ligand-Target Interactions via Computational Methods

Computational methods, such as molecular docking, are invaluable tools in modern drug discovery for predicting the binding affinity and interaction of ligands with their biological targets. nih.govijirt.orgdntb.gov.ua Derivatives of this compound can be computationally screened against various protein targets to identify potential lead compounds for further development. The trifluoromethyl group can play a crucial role in these interactions through favorable electrostatic and hydrophobic contacts.

Interactive Data Table: Potential Modifications of this compound for Medicinal Chemistry

| Starting Material | Reagent/Condition | Product Functional Group | Potential Therapeutic Application |

| This compound | LiAlH4 | Primary Amine | Building block for amides, sulfonamides |

| This compound | H2O, H+ or OH- | Carboxylic Acid | Precursor for esters, amides |

| This compound | NaN3 | Tetrazole | Bioisostere for carboxylic acid |

Potential in Agrochemical Research as a Structural Motif

Fluorine-containing compounds, particularly those with trifluoromethyl groups, have a significant presence in the agrochemical industry due to their enhanced biological activity and stability. ccspublishing.org.cn The thiazole ring is also a component of several successful pesticides. jetir.orgresearchgate.net

The combination of a trifluoromethyl group and a thiazole ring in this compound suggests its potential as a structural motif in the design of new agrochemicals, such as fungicides, herbicides, and insecticides. The nitrile group offers a point of modification to fine-tune the biological activity and physical properties of potential agrochemical candidates. Research has shown that derivatives of 4-methyl-1,2,3-thiadiazole (B96444) containing a 3-(trifluoromethyl)phenyl group possess a broad spectrum of fungicidal activity. nih.gov This indicates the potential for similar activity in trifluoromethylated 1,2-thiazole derivatives.

Exploration in Material Science Applications

The distinct electronic properties conferred by the trifluoromethyl and nitrile groups, combined with the structural attributes of the thiazole ring, make this compound a promising building block for novel materials.

The incorporation of trifluoromethyl-thiazole scaffolds is an emerging strategy in the development of specialized materials. Thiazole derivatives are recognized for their utility as building blocks in materials with unique properties, such as liquid crystals and components for solar cells. chemscene.comresearchgate.net The synthesis of molecules containing multiple thiazole units has been shown to enhance certain properties, suggesting a pathway for creating oligomeric or polymeric materials based on the this compound core. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic characteristics of such polymers, making them candidates for applications in organic electronics, including semiconductors and optoelectronic devices. chemscene.com

The self-assembly of molecules in the solid state is dictated by a complex interplay of intermolecular forces, which in turn defines the material's bulk properties. For thiazole-based compounds, interactions such as C—H⋯N hydrogen bonds and aromatic π–π stacking are crucial in guiding crystal packing. researchgate.netnih.gov

In the case of this compound, the presence of the highly electronegative fluorine atoms and the nitrile group introduces additional, highly specific interactions. Halogen bonding and other non-covalent interactions play a key role in crystal engineering and the self-assembly process. acs.org Hirshfeld surface analysis of analogous trifluoromethyl-containing heterocycles reveals that contacts involving fluorine atoms are often the most abundant, alongside strong hydrogen bonds. researchgate.net These interactions precisely control the molecular arrangement, influencing properties like charge transport and photophysics, which are critical for the design of advanced electronic materials. acs.org

Table 1: Key Intermolecular Interactions in Thiazole-based Crystal Structures An interactive table is available in the digital version.

| Interaction Type | Description | Potential Influence |

|---|---|---|

| C—H⋯N Hydrogen Bonds | Weak hydrogen bonds involving the thiazole nitrogen and carbon-hydrogen groups. researchgate.netnih.gov | Directs the formation of layered or wavy molecular sheets in the crystal lattice. nih.gov |

| π–π Stacking | Stacking interactions between the aromatic thiazole rings. nih.gov | Affects electronic communication between molecules, crucial for charge transport in organic semiconductors. |

| Halogen Bonding | Non-covalent interactions involving the fluorine atoms of the trifluoromethyl group. acs.org | Provides directional control in self-assembly, enabling the design of complex supramolecular architectures. |

Future Research Directions

To fully unlock the potential of this compound, future research efforts are expected to concentrate on sustainable synthesis, in-depth characterization, and the creation of a broader family of related compounds.

Traditional synthetic methods in organic chemistry often rely on hazardous solvents and reagents. The principles of green chemistry aim to mitigate this environmental impact. Future synthesis of trifluoromethylated thiazoles should prioritize greener approaches, such as the use of environmentally benign solvents like ethanol (B145695) or aqueous media. nih.govufms.br The development of metal-free catalytic systems is another key area, as it avoids contamination of the final product with residual heavy metals. nih.govacs.org Methodologies that proceed in a single pot or via multi-component reactions are also desirable as they reduce waste and improve efficiency. nih.gov The effectiveness of these green methods can be quantified using metrics like the E-factor (Environmental factor), which measures the amount of waste produced relative to the desired product. nih.gov

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for their application. Standard spectroscopic techniques provide foundational data. acs.org

Table 2: Spectroscopic Techniques for Characterization An interactive table is available in the digital version.

| Technique | Information Provided |

|---|---|

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups and vibrational modes within the molecule. acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR provide detailed information on the molecular skeleton and the chemical environment of each atom. acs.orgmdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular weight and elemental composition. acs.org |

Beyond these standard methods, advanced techniques are required for a complete picture. Single-crystal X-ray diffraction is indispensable for determining the exact three-dimensional arrangement of atoms and how molecules pack in the solid state. ejournal.by This experimental data can be complemented by theoretical studies, such as Hirshfeld surface analysis, which maps and quantifies the intermolecular interactions governing the crystal structure. researchgate.netmdpi.com

Systematic modification of the core this compound structure is a critical step in optimizing its properties for specific applications. Research should focus on developing a diverse library of derivatives to establish clear structure-activity relationships. This can be achieved through various synthetic strategies, including the classic Hantsch thiazole synthesis to introduce different substituents onto the ring. nih.gov

Further derivatization can target the functional groups. For instance, if the nitrile group were hydrolyzed to a carboxylic acid, it would open up avenues for reactions like esterification and hydrazinolysis, creating a wide range of amides, esters, and hydrazides. nih.gov Modern synthetic methods, such as [3+2] cycloaddition reactions, offer efficient routes to construct substituted trifluoromethyl thiazoles. rsc.org By exploring these derivatization pathways, a broad range of new chemical entities can be generated for screening in material science and other applications. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.